molecular formula C21H18N2O7S2 B2532904 (Z)-5-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid CAS No. 681833-36-3

(Z)-5-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid

Cat. No.: B2532904
CAS No.: 681833-36-3
M. Wt: 474.5
InChI Key: JXYNHZQFPPPJLQ-IUXPMGMMSA-N
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Description

This compound belongs to the thiazolidinone family, characterized by a 4-thioxothiazolidin-4-one core modified with a 3,4-dimethoxybenzylidene group at the 5-position and an acetamido linker to a 2-hydroxybenzoic acid moiety. Its Z-configuration is critical for maintaining biological activity, as geometric isomerism often influences binding affinity to molecular targets .

Properties

IUPAC Name

5-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7S2/c1-29-15-6-3-11(7-16(15)30-2)8-17-19(26)23(21(31)32-17)10-18(25)22-12-4-5-14(24)13(9-12)20(27)28/h3-9,24H,10H2,1-2H3,(H,22,25)(H,27,28)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYNHZQFPPPJLQ-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C22H22N2O5S2
  • Molecular Weight : 458.6 g/mol
  • CAS Number : 681481-12-9

The compound contains a thiazolidinone core, which is known for its diverse pharmacological activities, including antibacterial and antifungal properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with thiazolidinone structures possess notable antibacterial and antifungal effects against various pathogens:

  • Antibacterial Activity :
    • Compounds were tested against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Minimum inhibitory concentration (MIC) values were determined, with some compounds showing MIC values as low as 64 µg/mL against B. subtilis and S. typhimurium .
  • Antifungal Activity :
    • The antifungal efficacy was evaluated against strains like Candida albicans and Aspergillus niger. Certain compounds demonstrated significant activity with MIC values comparable to standard antifungal agents .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. For example:

  • A study reported that some synthesized derivatives exhibited cytotoxicity against human tumor cell lines, with one compound achieving a GI50 value of 0.62 µM against non-small cell lung cancer cells (HOP-92) .
  • Another investigation into hydrazones derived from similar structures indicated potential anticancer properties, highlighting the importance of structural modifications in enhancing biological activity .

Synthesis and Evaluation of Derivatives

  • Study on Thiazolidinone Derivatives :
    • A series of compounds were synthesized through cyclocondensation reactions involving thioglycolic acid and substituted benzaldehydes. The resulting thiazolidinone derivatives were evaluated for their antimicrobial activities, demonstrating significant antibacterial and antifungal properties .
  • Hydrazones as Anticancer Agents :
    • Research focused on hydrazones derived from thiazolidinones showed promising results in inhibiting cancer cell proliferation. The study emphasized the role of substituents in modulating the biological activity of these compounds .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (Z)-5-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-2-hydroxybenzoic acid exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anti-inflammatory Effects

The compound’s structure suggests possible anti-inflammatory properties. Studies on thiazolidinone derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Anticancer Activity

Compounds with similar structural features have been studied for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle and apoptosis pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics, highlighting their potential as alternative treatments .

Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that thiazolidinone derivatives significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests a promising application for inflammatory conditions such as rheumatoid arthritis .

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Group

The benzylidene substituent is a key determinant of activity. Comparisons include:

  • 3-Fluorobenzylidene analogs : Replace methoxy groups with a fluorine atom at the 3-position. Fluorine’s electronegativity increases metabolic stability and may enhance anticancer activity by modulating electron distribution .
  • Indolylmethylene derivatives : Replace the benzylidene with indole-based substituents (e.g., 5-methoxyindol-3-yl), which improve antifungal and antibacterial activity due to increased π-π stacking interactions .
  • Simple benzylidene analogs : Lack substituents (e.g., unmodified benzylidene), showing reduced potency compared to methoxy- or halogen-substituted derivatives .

Modifications in the Acetamido Linker and Acid Moiety

  • 2-Hydroxybenzoic acid vs. other acids: The 2-hydroxy group in the target compound may facilitate hydrogen bonding with biological targets, unlike analogs with non-polar or simpler carboxylic acid groups (e.g., benzoic acid without hydroxylation) .
  • N-substituted acetamide variations : For example, replacing the 2-methoxyphenyl group (as in ) with 2-hydroxybenzoic acid alters steric hindrance and hydrogen-bonding capacity, impacting target selectivity.

Physicochemical Properties

  • Solubility : The 3,4-dimethoxy groups increase hydrophilicity compared to halogenated or unsubstituted analogs.
  • Stability : Methoxy groups may reduce oxidative degradation compared to hydroxylated analogs (e.g., ), which require protective group strategies during synthesis.

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